

MOPAC SCF convergence issues and how to fix them

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MOPAC SCF Convergence Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve Self-Consistent Field (SCF) convergence issues in MOPAC.

Frequently Asked Questions (FAQs)

Q1: What is an SCF convergence failure?

A1: An SCF convergence failure, often indicated by the error message "FAILED TO ACHIEVE SCF", means that the calculation did not reach a stable electronic state where the electron density distribution is consistent with the effective potential it generates.[1] The calculation iteratively refines the molecular orbitals and their energies, and if this process does not converge to a solution that meets the specified criteria within the maximum number of iterations, the calculation terminates.

Q2: What are the common causes of SCF convergence failure?

A2: Several factors can lead to SCF convergence issues:

• Poor Initial Geometry: An initial molecular geometry that is far from a stable conformation can lead to difficulties in achieving SCF convergence.

Troubleshooting & Optimization





- Bad Starting Density Matrix: The default initial guess for the density matrix is a crude approximation and can sometimes lead to oscillations, especially if large charges develop on atoms in the first few iterations.[2]
- Charge Sloshing: Oscillations in the charge distribution between iterations, where charge moves back and forth between different parts of the molecule, can prevent convergence.[2] This is common in systems with significant charge build-up.[2]
- Small HOMO-LUMO Gap: A small energy gap between the Highest Occupied Molecular
 Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to instability
 in orbital occupations during the SCF process.
- Biradical Character: Systems that can form biradicals may not converge with the default Restricted Hartree-Fock (RHF) method.[3]
- Slow Convergence: In some cases, the SCF equations are simply very slowly convergent due to long-lived oscillations or a slow transfer of charge.[2]

Q3: My SCF calculation is oscillating and not converging. What should I do?

A3: Oscillations in the SCF energy and density matrix are a common problem. MOPAC has built-in oscillation damping procedures.[2] If the default methods are insufficient, you can try the following:

- Use the SHIFT keyword: This keyword applies an energy-level shift to the virtual molecular orbitals, which can effectively damp oscillations.[2] A typical starting value is SHIFT=2.
- Employ Pulay's DIIS method: The PULAY keyword activates the Direct Inversion in the
 Iterative Subspace (DIIS) method, which can significantly accelerate convergence,
 particularly in oscillating systems.[4] It is important to note that using PULAY will prevent the
 automatic use of the combined package of convergers (SHIFT, PULAY, and CAMP-KING).[4]
- For MOZYME calculations: Use the DAMP=n.nn keyword, where n.nn is a value between 0.0 and 1.0. A value around 0.5 is often successful.[2]

Q4: I'm getting an SCF convergence failure with a system that might have biradical character. How can I address this?



A4: For systems with potential biradical character, the standard RHF calculation may fail. In such cases, using an Unrestricted Hartree-Fock (UHF) calculation is recommended. You can specify this using the UHF keyword.[3] For triplet states, the TRIPLET keyword should also be used.

Q5: When should I use the CAMP-KING converger?

A5: The CAMP-KING converger, activated by the KING or CAMP keyword, is a powerful and robust method that is almost guaranteed to achieve convergence.[2][5] However, it is computationally more intensive and should be used as a last resort when other methods like PULAY and SHIFT have failed.[2]

Troubleshooting Guides Guide 1: Systematic Approach to Resolving SCF Convergence Failure

This guide provides a step-by-step protocol to troubleshoot and resolve most SCF convergence issues, starting with the simplest and least computationally expensive methods.

Experimental Protocol:

- Verify Input Geometry and Charge:
 - Ensure the initial molecular geometry is reasonable. If possible, perform a preliminary geometry optimization with a less demanding method or basis set.
 - Double-check the total charge and spin multiplicity of your system.
- Initial Rerun with Tighter Criteria:
 - Sometimes, simply allowing for more iterations or a slightly tighter convergence criterion can resolve the issue. Use the ITRY=n keyword to increase the maximum number of SCF iterations (default is 200) and PRECISE to use more stringent SCF criteria.[3]
- Employ the PULAY Keyword:

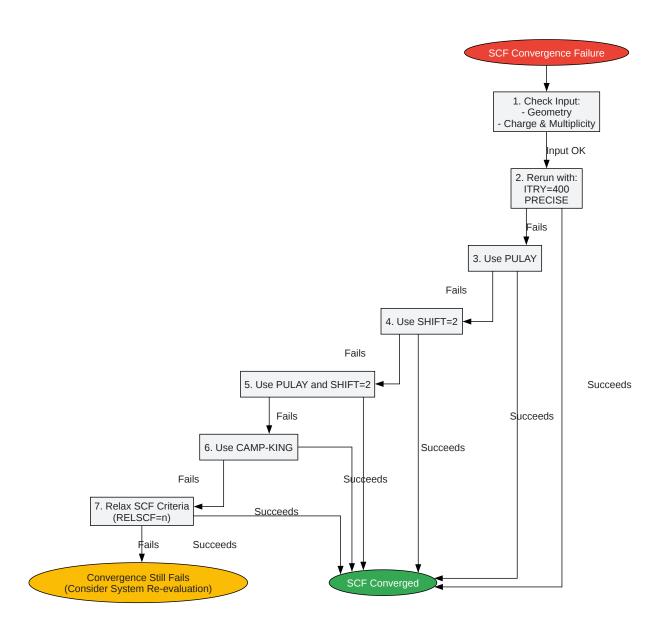


- If the initial rerun fails, add the PULAY keyword to your input file. This invokes Pulay's DIIS converger, which is often effective for oscillating systems.[4]
- Use the SHIFT Keyword:
 - If PULAY alone is not successful, try adding the SHIFT=n keyword. A starting value of n=2
 is a good choice. This can help to damp oscillations.
- Combine PULAY and SHIFT:
 - In more difficult cases, using both PULAY and SHIFT=n together can be effective.
- · Resort to the CAMP-KING Converger:
 - If all the above steps fail, use the CAMP-KING converger by adding the KING or CAMP keyword.[5] This method is more computationally expensive but has a very high success rate.[2]
- Relax the SCF Convergence Criteria:
 - As a final option, if obtaining a result is critical and high precision is not paramount, you
 can relax the SCF convergence criteria using the RELSCF=n keyword, where n is a factor
 by which the default SCFCRT is multiplied. For example, RELSCF=10 will make the
 criteria ten times easier to satisfy. Use this with caution as it will lower the accuracy of the
 calculation.

Logical Workflow for Troubleshooting SCF Convergence

The following diagram illustrates the decision-making process for addressing SCF convergence issues in MOPAC.





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A step-by-step guide to resolving MOPAC SCF convergence failures.



Data Presentation

Table 1: Key MOPAC Keywords for SCF Convergence

Keyword	Description	Recommended Usage
PULAY	Employs Pulay's Direct Inversion in the Iterative Subspace (DIIS) method to accelerate convergence.[4]	Often the first choice for oscillating or slowly converging systems.
CAMP or KING	Activates the robust but computationally intensive Camp-King SCF converger.[2]	Use as a last resort when other methods fail.
SHIFT=n	Applies an energy-level shift to the virtual molecular orbitals to damp oscillations.[2]	A good option for oscillating systems, often used with PULAY. A starting value of n=2 is common.
ITRY=n	Sets the maximum number of SCF iterations to n. The default is 200.[3]	Increase to 400 or higher for slowly converging systems.
PRECISE	Uses more stringent convergence criteria for the SCF calculation.[6][7]	Useful for calculations requiring high accuracy, such as frequency calculations.
RELSCF=n	Relaxes the SCF convergence criterion by a factor of n.	Use with caution to obtain a result for a difficult system, e.g., RELSCF=10.
UHF	Performs an Unrestricted Hartree-Fock calculation.	Essential for open-shell systems and molecules with significant biradical character. [3]
DAMP=n.nn	Used in MOZYME calculations to damp SCF oscillations. n.nn is typically between 0.0 and 1.0.[2]	A value of 0.5 is a good starting point for MOZYME convergence issues.



Table 2: MOPAC SCF Convergence Criteria (SCFCRT)

The SCFCRT keyword defines the primary threshold for determining if a self-consistent field has been achieved. The default value depends on the type of calculation being performed.[7]

Calculation Type	Default SCFCRT Value	PRECISESCFCRT Value
Single Point (1SCF), Geometry Optimization, Reaction Path	1.0E-4	1.0E-6
Gradient Minimization, FORCE Calculation	1.0E-7	1.0E-7 (or tighter)

Note: The SCFCRT value can be manually set using SCFCRT=n.nn.[6] The RELSCF=n keyword multiplies the current SCFCRT value by n.

Signaling Pathways and Experimental Workflows

The logical workflow presented in the Graphviz diagram above outlines the recommended experimental procedure for tackling SCF convergence problems. It represents a signaling pathway for the researcher, where the outcome of one "experiment" (running MOPAC with a specific keyword) determines the next step in the troubleshooting process. This systematic approach ensures that simpler, less computationally demanding solutions are attempted before resorting to more intensive methods, thereby saving valuable computational resources and research time.

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